

Autocamtide 2: A Technical Guide for In Vitro Research

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Compound of Interest

Compound Name: Autocamtide 2, amide

Cat. No.: B15617194

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2 is a synthetic peptide that serves as a highly selective and specific substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1] Derived from the autophosphorylation site (Thr286) of the CaMKII α -subunit, Autocamtide 2 is an indispensable tool for the in vitro study of CaMKII activity, kinetics, and inhibition. This technical guide provides a comprehensive overview of Autocamtide 2, including its biochemical properties, detailed experimental protocols for its use, and an exploration of the CaMKII signaling pathway.

Core Properties and Specifications

Autocamtide 2 is a 13-amino acid peptide with the sequence H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. Its high specificity for CaMKII makes it an ideal substrate for assays aimed at measuring the enzymatic activity of this kinase. A closely related peptide, Autocamtide-2-Related Inhibitory Peptide (AIP), in which the phosphorylatable threonine residue is replaced with alanine, acts as a potent and specific competitive inhibitor of CaMKII.

Quantitative Data Summary

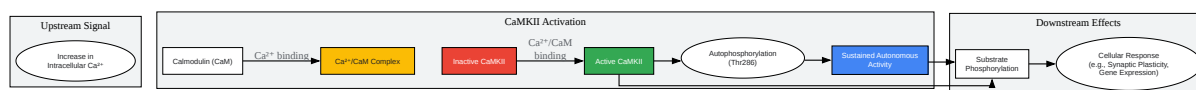
Parameter	Value	Reference
Molecular Formula	C ₆₅ H ₁₁₈ N ₂₂ O ₂₀	N/A
Molecular Weight	1527.78 g/mol	N/A
Amino Acid Sequence	H-KKALRRQETVDAL-OH	N/A
Phosphorylation Site	Threonine (Thr)	N/A
CaMKII Km	2 μ M	N/A
AIP IC ₅₀	40 nM	[2]

CaMKII Signaling Pathway

CaMKII is a serine/threonine kinase that plays a crucial role in numerous cellular processes, particularly in neuronal signaling and cardiac function.[3][4] Its activity is tightly regulated by intracellular calcium levels.

Activation Cascade

The activation of CaMKII is initiated by an increase in intracellular calcium concentration. Calcium ions bind to the ubiquitous calcium-binding protein Calmodulin (CaM). The resulting Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and activates the kinase.[5] This initial activation allows CaMKII to phosphorylate substrate proteins, including Autocamtide 2. Furthermore, activated CaMKII can autophosphorylate a key threonine residue (Thr286 in the α isoform), which results in persistent, calcium-independent activity.[3]



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Caption: CaMKII Activation Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the use of Autocamtide 2 in in vitro kinase and inhibitor screening assays.

CaMKII Kinase Activity Assay

This protocol outlines the steps to measure the activity of CaMKII using Autocamtide 2 as a substrate. The assay can be adapted for various detection methods, including radiometric assays (using [γ - 32 P]ATP) or non-radiometric methods such as HPLC-MS or fluorescence-based assays.

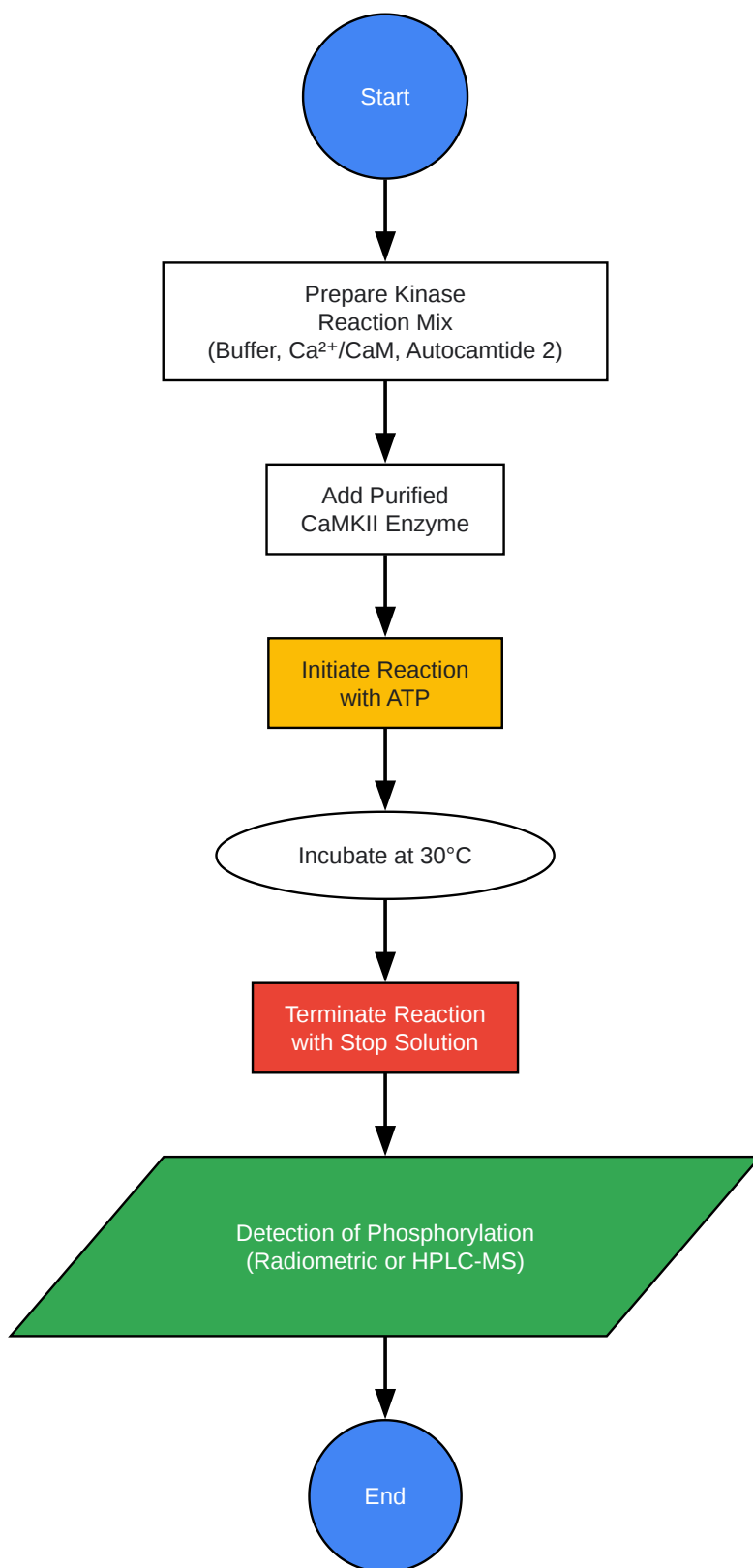
Materials:

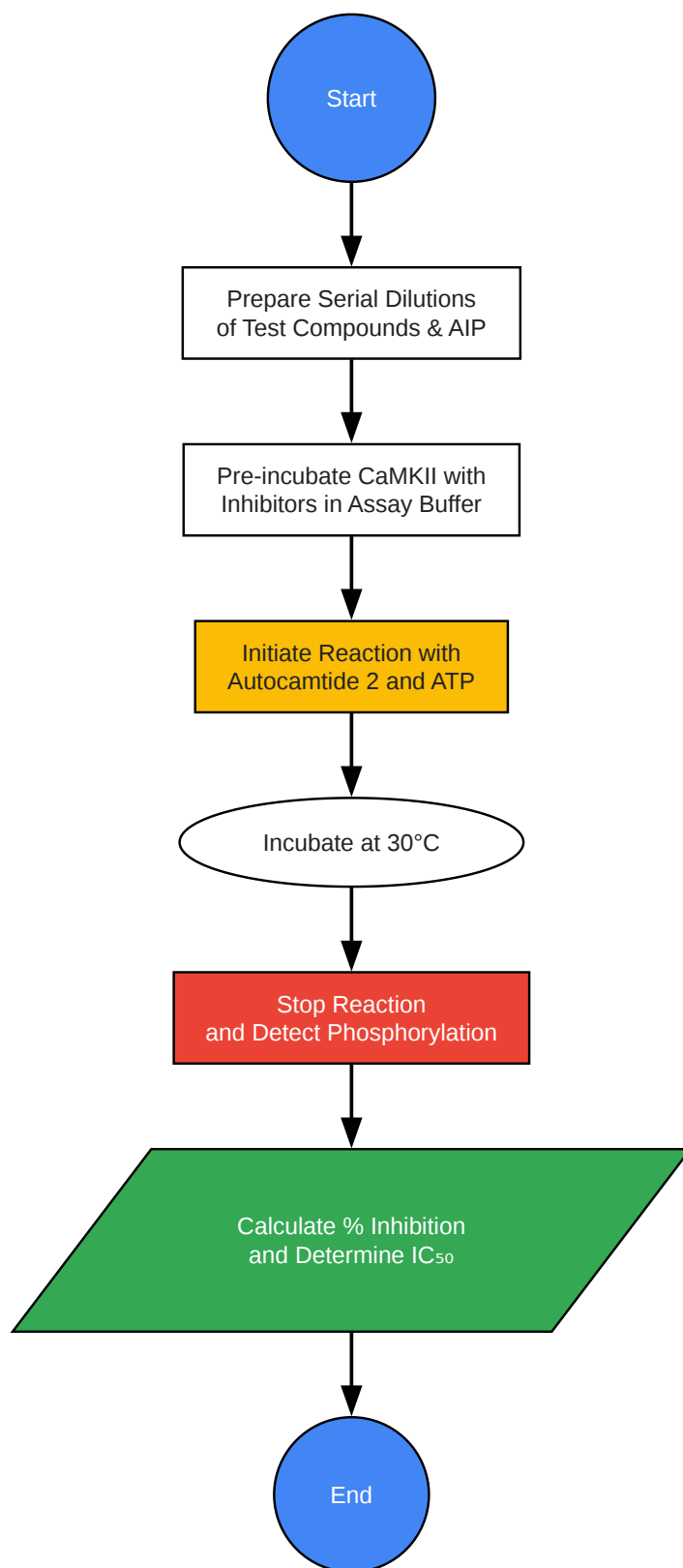
- Purified, active CaMKII enzyme
- Autocamtide 2 peptide
- Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
- Calcium/Calmodulin Solution (10X stock: 20 mM CaCl₂, 5 μ M Calmodulin)
- ATP solution (e.g., 10 mM stock)
- Stop Solution (e.g., for radiometric assay: 75 mM phosphoric acid; for HPLC-MS: 1% formic acid)
- Detection reagents (e.g., [γ - 32 P]ATP, phosphocellulose paper, or HPLC-MS system)

Procedure:

- Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, Calcium/Calmodulin Solution (to a final concentration of 1X), and Autocamtide 2 (at a concentration around its K_m, e.g., 2-10 μ M).

- **Initiate the Reaction:** Add the purified CaMKII enzyme to the reaction mix. The final enzyme concentration should be empirically determined to ensure linear reaction kinetics over the desired time course.
- **Start the Phosphorylation:** Initiate the kinase reaction by adding ATP to a final concentration of 100-200 μM . If using a radiometric assay, include $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ in the ATP mix.
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stop the Reaction:** Terminate the reaction by adding the appropriate Stop Solution.
- **Detection:**
 - **Radiometric Assay:** Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. Measure the incorporated radioactivity using a scintillation counter.
 - **HPLC-MS:** Analyze the reaction mixture by HPLC-MS to separate and quantify the phosphorylated and unphosphorylated Autocamtide 2.[\[6\]](#)





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